molecular formula C10H7NO B8653951 3-Cyanocinnamaldehyde CAS No. 98116-49-5

3-Cyanocinnamaldehyde

Cat. No.: B8653951
CAS No.: 98116-49-5
M. Wt: 157.17 g/mol
InChI Key: XMKZFCPGOLTXGQ-UHFFFAOYSA-N
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Description

3-Cyanocinnamaldehyde is an organic compound characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a benzene ring through an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanocinnamaldehyde typically involves the condensation of cyanoacetaldehyde with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Cyanocinnamaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-Cyano-1-(2-carboxyethenyl)benzene.

    Reduction: 3-Amino-1-(2-formylethenyl)benzene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-Cyanocinnamaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Cyanocinnamaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-1-(2-hydroxyethenyl)benzene: Similar structure but with a hydroxyl group instead of a formyl group.

    3-Cyano-1-(2-methylethenyl)benzene: Similar structure but with a methyl group instead of a formyl group.

    3-Cyano-1-(2-ethylethenyl)benzene: Similar structure but with an ethyl group instead of a formyl group.

Uniqueness

3-Cyanocinnamaldehyde is unique due to the presence of both a cyano and a formyl group, which confer distinct reactivity and potential for diverse chemical transformations

Properties

CAS No.

98116-49-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

3-(3-oxoprop-1-enyl)benzonitrile

InChI

InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-7H

InChI Key

XMKZFCPGOLTXGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of active manganese dioxide (20 g) in a solution of 3-cyanocinnamyl alcohol (Example 10(d), 4.0 g) in dichloromethane (100 ml) was stirred at room temperature for 16 hours. The mixture was filtered and the filtrate was evaporated to give the title product as a white solid, m.p. 100° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-cyanobenzaldehyde (4.5 g) in toluene (200 ml) was added (triphenylphosphoranylidene)acetaldehyde (13.6 g) and the mixture was stirred at 70° C. for 4 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane as an eluant and then the product was recrystallized from a mixture of toluene and hexane to give the desired compound (3.09 g, yield 57%) as pale yellow needle crystals.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods III

Procedure details

A mixture of 3-cyanobenzaldehyde (2.0 g) and (triphenylphosphoranylidene) acetaldehyde (5.0 g) in 100 mL CH2Cl2 was stirred at reflux for 16 hours. The reaction was cooled, concentrated and purified on silica gel column (ethyl acetate/hexane=3/7) to afford 2.2 g of 3-cyano-1-(2-formylethenyl)benzene as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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